molecular formula C21H18ClF3N4O5S2 B2816788 N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide CAS No. 392299-27-3

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No. B2816788
CAS RN: 392299-27-3
M. Wt: 562.96
InChI Key: KCAAQNOSFXOZQS-UHFFFAOYSA-N
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Description

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C21H18ClF3N4O5S2 and its molecular weight is 562.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Research has focused on synthesizing various 1,3,4-thiadiazoles, including N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide, and exploring their structures. For example, compounds like 2-amino-5-trifluoromethyl-1,3,4-thiadiazole and related derivatives have been synthesized and structurally analyzed (Lalezari & Sharghi, 1966).

Anticancer Research

  • Several studies have investigated the anticancer properties of thiadiazole derivatives. For instance, some compounds have been evaluated for their in vitro anticancer activity, showing potential as drug-like small molecules with anticancer properties (Yushyn, Holota, & Lesyk, 2022).

Enzyme Inhibition Studies

  • Thiadiazole compounds have been evaluated as inhibitors of various enzymes, such as carbonic anhydrase, suggesting their potential use as antitumor agents (Ilies et al., 2003).

Agricultural Applications

  • Research into the synthesis of novel pesticides, such as bistrifluron, which involves derivatives of 1,3,4-thiadiazole, has shown promising results in controlling pests (Liu An-chan, 2015).

Material Chemistry

  • Thiadiazole derivatives have applications in materials chemistry. For instance, they have been used as precursors in the crystal engineering of organometallic materials, with studies focusing on the coordination behavior of these compounds with transition metal ions (Ardan et al., 2017).

Antibacterial and Antifungal Research

  • Several thiadiazole derivatives have been synthesized and screened for their in vitro antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Kidwai et al., 2000).

Corrosion Inhibition Studies

  • Research has also focused on using thiadiazole derivatives as corrosion inhibitors, evaluating their effectiveness in protecting materials such as mild steel in acidic mediums (Udhayakala et al., 2013).

Antiviral Research

  • Thiadiazole derivatives have been synthesized and evaluated for their anti-tobacco mosaic virus activity, showcasing their potential in antiviral research (Chen et al., 2010).

Antitubercular Agents

  • These compounds have also been explored as potential antitubercular agents, showing efficacy against Mycobacterium tuberculosis and its multidrug-resistant strains (Karabanovich et al., 2016).

Central Nervous System Activity

  • Some thiadiazole derivatives have been evaluated for their central nervous system activity, showing promising antidepressant and anxiolytic properties (Clerici et al., 2001).

properties

IUPAC Name

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF3N4O5S2/c1-32-14-6-10(7-15(33-2)17(14)34-3)18(31)27-19-28-29-20(36-19)35-9-16(30)26-13-8-11(21(23,24)25)4-5-12(13)22/h4-8H,9H2,1-3H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAAQNOSFXOZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF3N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide

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